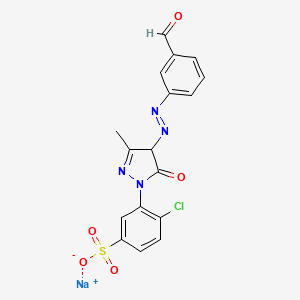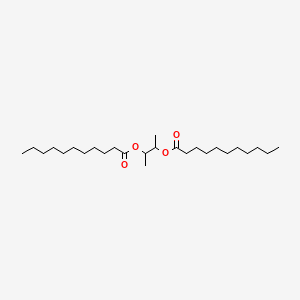
2,3-Butanediol diundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanediol diundecanoate is an ester derivative of 2,3-butanediol, a compound known for its wide range of industrial applications. This ester is formed by the reaction of 2,3-butanediol with undecanoic acid. The resulting compound is used in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol diundecanoate typically involves the esterification of 2,3-butanediol with undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanediol diundecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 2,3-butanediol and undecanoic acid in the presence of water and an acid or base catalyst.
Oxidation: The diol part of the molecule can be oxidized to form diketones or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,3-Butanediol and undecanoic acid.
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2,3-Butanediol diundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the formulation of lubricants and surfactants.
Mécanisme D'action
The mechanism by which 2,3-butanediol diundecanoate exerts its effects depends on its application. For instance, as a plasticizer, it interacts with polymer chains to increase their flexibility. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Butanediol
- 1,4-Butanediol
- 1,3-Butanediol
Uniqueness
2,3-Butanediol diundecanoate is unique due to its ester linkage, which imparts different physical and chemical properties compared to its parent compound, 2,3-butanediol. This esterification enhances its solubility in non-polar solvents and its stability, making it suitable for various industrial applications.
Propriétés
Numéro CAS |
84006-15-5 |
|---|---|
Formule moléculaire |
C26H50O4 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
3-undecanoyloxybutan-2-yl undecanoate |
InChI |
InChI=1S/C26H50O4/c1-5-7-9-11-13-15-17-19-21-25(27)29-23(3)24(4)30-26(28)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
Clé InChI |
VPYGKOMKNKKKCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




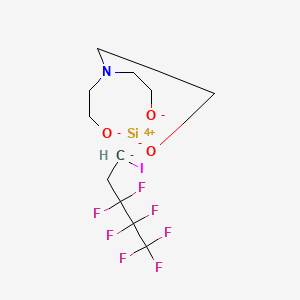

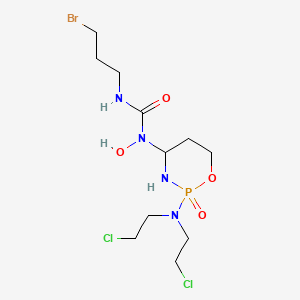


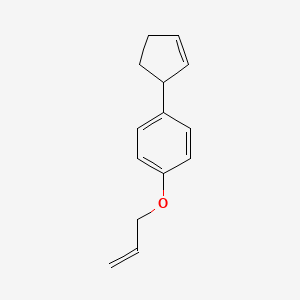
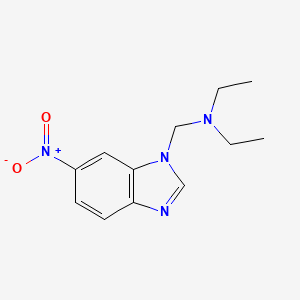
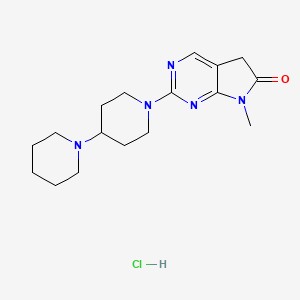


![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
